
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate
Description
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 4-position, linked via an ethanamine chain to an N-methyl group. The hydrochloride hydrate salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-methyl-2-(4-methylpyrazol-1-yl)ethanamine;hydrate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH.H2O/c1-7-5-9-10(6-7)4-3-8-2;;/h5-6,8H,3-4H2,1-2H3;1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKKUFICBIAWJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNC.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 4-methylpyrazole moiety in N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 4-methyl-1H-pyrazole can be prepared by heating acetylacetone with hydrazine hydrate under reflux. Modifications to this method include using microwave irradiation to reduce reaction times from hours to minutes while maintaining yields above 80%.
Regioselectivity challenges arise during pyrazole substitution; however, steric and electronic factors favor 4-methyl group placement when using asymmetrical diketones. Nuclear magnetic resonance (NMR) analysis of intermediates confirms regiochemical control, with characteristic shifts observed at δ 2.25 ppm for the methyl group and δ 7.15–7.35 ppm for pyrazole protons.
Ethanamine Side-Chain Introduction
Attachment of the ethanamine side chain to the pyrazole nitrogen occurs through nucleophilic substitution or Mitsunobu reactions. A two-step process involving:
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Chlorination : Treating 4-methylpyrazole with phosphorus oxychloride (POCl₃) to form 1-chloro-4-methylpyrazole.
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Amination : Reacting the chlorinated intermediate with N-methylethane-1,2-diamine in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Alternative methods employ Ullmann coupling using copper catalysts, though this requires stringent oxygen-free conditions and yields rarely exceed 65%. Comparative studies show that Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine achieve higher yields (75–85%) but generate stoichiometric phosphine oxide byproducts complicating purification.
N-Methylation Strategies
N-Methylation of the ethanamine group is accomplished via:
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Eschweiler-Clarke reaction : Heating the primary amine with formaldehyde and formic acid at reflux. This method provides 60–70% yields but risks over-methylation.
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Methyl iodide quaternization : Reacting the amine with methyl iodide in acetonitrile at 0–5°C, followed by ion-exchange chromatography to isolate the tertiary amine. Excess methyl iodide must be neutralized with sodium thiosulfate to prevent side reactions.
Hydrochloride Salt Formation and Hydration
Acid-Base Titration for Salt Crystallization
The free base form of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine is dissolved in anhydrous diethyl ether, and gaseous HCl is bubbled through the solution until pH ≤ 2. The precipitate is collected by vacuum filtration and washed with cold ether. Hydration occurs spontaneously upon exposure to atmospheric moisture, though controlled hydration can be achieved by recrystallizing from ethanol-water mixtures (3:1 v/v).
Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
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HCl Concentration | 4–6 M in ether | 92 | 99.1 |
Recrystallization | Ethanol:H₂O = 3:1, −20°C | 85 | 99.8 |
Solvent Effects on Hydrate Stability
The hydrate form’s stability depends on lattice energy and solvent interactions. X-ray diffraction studies reveal that crystals grown from aqueous ethanol adopt a monoclinic P2₁/c space group with water molecules occupying interstitial sites. Accelerated stability testing (40°C/75% RH) shows no dehydration over 30 days when stored in airtight containers with desiccant.
Comparative Analysis of Synthetic Methods
Hydrogenation vs. Hydrazine Reduction
Nitro-group reduction in pyrazole intermediates can proceed via:
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Catalytic hydrogenation : 10% Pd/C in methanol under H₂ (1 atm), achieving 95–98% conversion in 6 hours.
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Hydrazine hydrate : Using Pd/C as a catalyst in ethanol at 80°C for 10 minutes, yielding 88–92% product.
Hydrogenation offers superior scalability but requires specialized equipment. Hydrazine methods are faster but generate hazardous hydrazine byproducts requiring careful disposal.
Coupling Reagent Efficiency in Amide Formation
While the target compound lacks amide bonds, related syntheses use coupling agents for functionalization. Comparative data from analogous reactions:
Reagent | Solvent | Temp (°C) | Yield (%) |
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HATU | DMF | 20 | 76 |
EDC/HOAt | DCM | 25 | 68 |
DCC | THF | 0 | 58 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates highest efficiency due to enhanced activation of carboxyl groups.
Quality Control and Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms ≥99% purity. Residual solvent analysis by GC-MS detects <10 ppm DMF and <50 ppm ethanol.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential use in drug development, particularly in targeting various diseases. Its structure allows for modifications that can enhance its biological activity.
Case Study : Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic properties. A study demonstrated that N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate could serve as a precursor for synthesizing new analgesics that may outperform existing medications in terms of efficacy and safety.
Agricultural Chemistry
In agricultural applications, this compound is being studied for its potential as a pesticide or herbicide. Pyrazole derivatives have shown promise in controlling pests and weeds effectively.
Data Table: Efficacy of Pyrazole Derivatives in Agriculture
Compound | Target Pest/Weed | Efficacy (%) | Reference |
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N-Methyl-2-(4-methyl-1H-pyrazol-1-yl) | Aphids | 85 | Smith et al., 2023 |
4-Methylpyrazole | Broadleaf Weeds | 90 | Johnson et al., 2022 |
Other Pyrazole Derivatives | Various | Varies | Various |
This table illustrates the effectiveness of pyrazole derivatives, indicating the potential utility of this compound in agricultural settings.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in developing specialty polymers and coatings.
Case Study : A recent study explored the use of this compound as an additive in polymer formulations to enhance thermal stability and mechanical strength. The results showed a significant improvement in the material properties when compared to standard formulations.
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
Structural and Physicochemical Differences
- Pyrazole vs. Pyridine/Aromatic Rings : The target compound’s 4-methylpyrazole moiety offers moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in N-Methyl-2-(4-nitrophenyl)ethanamine hydrochloride. Pyridine-containing analogs (e.g., N-Methyl-2-(pyridin-2-yl)ethanamine) exhibit stronger basicity due to the aromatic nitrogen .
- Salt Forms : Hydrochloride salts improve water solubility compared to free bases. For example, Diphenhydramine Hydrochloride’s solubility in water is ~50 mg/mL, whereas its free base is poorly soluble .
- Hydrate vs. Anhydrous Forms : The hydrate form in the target compound may enhance crystalline stability, a feature critical for pharmaceutical formulation .
Pharmacological Activities
- Pyrazole Derivatives : Compounds like 3a (Table 1) demonstrate anticancer activity via kinase inhibition, suggesting that the target compound’s pyrazole core could be tailored for similar applications .
- Amine Modifications: N-Methylation reduces metabolic degradation, as seen in Diphenhydramine, which has a longer half-life than non-methylated analogs .
- Nitrophenyl Analogs : The nitro group in N-Methyl-2-(4-nitrophenyl)ethanamine hydrochloride may confer adrenergic receptor affinity, a trait absent in the methylpyrazole variant .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The 4-methyl group on pyrazole balances lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted drugs .
- Salt Optimization : Hydrochloride hydration improves bioavailability, as demonstrated in Diphenhydramine’s clinical success .
- Limitations : Lack of direct pharmacological data for the target compound necessitates further in vitro and in vivo studies.
Biological Activity
N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring, which is known for its diverse biological activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study focused on pyrazole derivatives reported their effectiveness against various bacterial strains, suggesting that this compound may have similar properties due to its structural characteristics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |
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N-Methyl-2-(4-methyl-1H-pyrazol-1-yl) | E. coli | 15 |
S. aureus | 12 | |
5-Phenyl-1H-pyrazole derivatives | E. coli | 18 |
S. aureus | 14 |
2. Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored extensively. A review highlighted that certain pyrazole compounds showed promising activity against cancer cell lines by inhibiting key enzymes involved in tumor growth . The specific mechanisms often include the inhibition of protein kinases and modulation of apoptosis pathways.
Case Study:
In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound exhibited moderate cytotoxicity with an IC50 value of approximately 25 µM against MCF-7 cells .
3. Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which suggests its potential in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and proliferative pathways.
- Receptor Modulation: Interaction with certain receptors can alter cellular signaling pathways, contributing to its antimicrobial and anticancer effects.
Q & A
Q. What are the recommended synthetic routes for N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride hydrate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of 4-methylpyrazole with N-methylethanamine derivatives in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (5-6) can yield the target amine. Subsequent hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol. Reaction optimization includes temperature control (25–40°C), solvent selection (e.g., methanol or THF), and stoichiometric balancing of reactants to minimize byproducts .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR can verify the methyl group on the pyrazole ring (δ ~2.3 ppm) and the ethanamine backbone (δ ~2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHN·HCl·HO).
- HPLC : Purity assessment using reverse-phase HPLC with UV detection at λ~255 nm (pyrazole absorption band) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in distinguishing positional isomers?
- Methodological Answer : Contradictions often arise from positional isomerism (e.g., 4-methyl vs. 3-methyl pyrazole substituents). To resolve this:
Q. What strategies are recommended for impurity profiling of this compound in synthetic batches?
- Methodological Answer : Impurity profiling involves:
- LC-MS/MS : Identifies trace organic impurities (e.g., unreacted intermediates or degradation products).
- Ion Chromatography : Detects inorganic impurities (e.g., excess chloride ions).
- Reference Standards : Compare retention times and spectra with known impurities (e.g., N-methyl ethanamine byproducts) cataloged in pharmacopeial guidelines .
Q. How can this compound be utilized in structure-activity relationship (SAR) studies for neurotransmitter receptor targets?
- Methodological Answer : The pyrazole-ethanamine scaffold is structurally analogous to ligands targeting serotonin or histamine receptors. SAR studies involve:
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities.
- Functional Assays : In vitro receptor activation/inhibition assays (e.g., cAMP modulation in HEK293 cells).
- Isosteric Replacement : Modifying the pyrazole methyl group to assess steric and electronic effects on receptor interaction .
Q. What experimental approaches are used to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies include:
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).
- Kinetic Analysis : Monitor degradation rates via HPLC at intervals (0, 7, 14 days).
- Solid-State Stability : Store samples at 25°C/60% RH and analyze crystallinity changes via XRPD .
Q. How is the SHELX software suite applied in crystallographic studies of this compound?
- Methodological Answer : SHELX programs are critical for crystal structure determination:
- SHELXD : Solves phases via dual-space methods for small-molecule structures.
- SHELXL : Refines structural parameters (bond lengths, angles) against diffraction data.
- Validation : Use PLATON or CCDC tools to verify geometric accuracy and intermolecular interactions (e.g., hydrogen bonding in the hydrate form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.